![molecular formula C15H13Cl2N3O2 B608335 Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)

Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

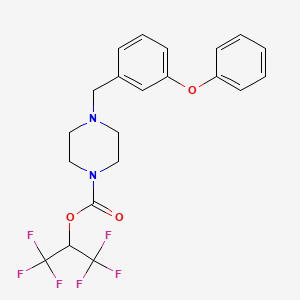

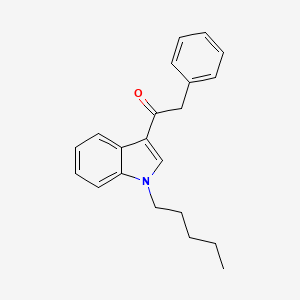

KH-CB19 is a potent and highly specific inhibitor of the CDC2-like kinase isoforms 1 and 4 (CLK1 and CLK4). It has shown significant efficacy in inhibiting these kinases, which play a crucial role in the regulation of alternative splicing of pre-messenger RNA. The compound has a molecular formula of C15H13Cl2N3O2 and a molecular weight of 338.19 g/mol .

Preparation Methods

KH-CB19 is synthesized through a series of chemical reactions involving dichloroindolyl enaminonitrile. The synthetic route typically involves the reaction of 6,7-dichloro-1-methyl-1H-indole-2-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-amino-1-cyanovinyl to yield the final product . The reaction conditions include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the purity and yield of the compound.

Chemical Reactions Analysis

KH-CB19 undergoes various chemical reactions, including:

Inhibition of Kinase Activity: KH-CB19 inhibits the phosphorylation of serine/arginine-rich proteins in human microvascular endothelial cells.

Antiviral Activity: It has shown the ability to inhibit the replication of influenza virus.

Binding to Kinase Hinge Region: The compound forms halogen bonds with the kinase hinge region, leading to conformational changes in the kinase structure.

Common reagents used in these reactions include DMSO, ethyl chloroformate, and 2-amino-1-cyanovinyl. The major products formed from these reactions are the phosphorylated or dephosphorylated forms of target proteins, depending on the specific kinase activity being inhibited.

Scientific Research Applications

KH-CB19 has a wide range of scientific research applications:

Mechanism of Action

KH-CB19 exerts its effects by binding to the ATP binding site of CLK1 and CLK4 in a non-ATP mimetic fashion. This binding leads to the inhibition of kinase activity and subsequent suppression of phosphorylation of serine/arginine-rich proteins . The compound also affects the splicing of tissue factor isoforms, leading to changes in mRNA expression levels .

Comparison with Similar Compounds

KH-CB19 is compared with other CLK inhibitors such as TG003 and GPS167. While TG003 also inhibits CLK kinases, KH-CB19 has shown higher potency and selectivity for CLK1 and CLK4 . GPS167, on the other hand, has a different core structure and targets additional splicing regulators . The unique binding mode and higher selectivity of KH-CB19 make it a valuable tool for studying CLK kinase-related pathways and developing targeted therapies.

Similar Compounds

- TG003

- GPS167

- DYRK1A inhibitors

KH-CB19 stands out due to its specific inhibition of CLK1 and CLK4, making it a preferred choice for research focused on these kinases .

Properties

IUPAC Name |

ethyl 3-[(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methylindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c1-3-22-15(21)14-11(8(6-18)7-19)9-4-5-10(16)12(17)13(9)20(14)2/h4-6H,3,18H2,1-2H3/b8-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJCGSPAPOTTSF-VURMDHGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)C(=CN)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1C)C(=C(C=C2)Cl)Cl)/C(=C\N)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)

![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)

![N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide](/img/structure/B608262.png)